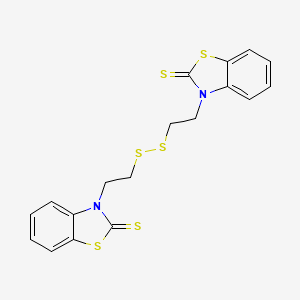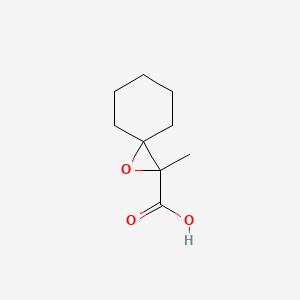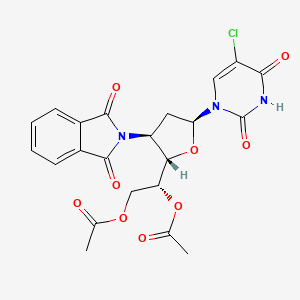
1,1'-Propane-1,3-diylbis(4-nitrobenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Propane-1,3-diylbis(4-nitrobenzene) is a chemical compound characterized by the presence of two nitrobenzene groups connected by a propane-1,3-diyl linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Propane-1,3-diylbis(4-nitrobenzene) typically involves the reaction of 4-nitrobenzyl chloride with propane-1,3-diol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups of propane-1,3-diol attack the electrophilic carbon atoms of 4-nitrobenzyl chloride, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of 1,1’-Propane-1,3-diylbis(4-nitrobenzene) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include sodium hydroxide as a base and solvents like dimethylformamide (DMF) to facilitate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-Propane-1,3-diylbis(4-nitrobenzene) undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol as a solvent.
Substitution: Sodium methoxide, methanol as a solvent.
Major Products Formed
Reduction: 1,1’-Propane-1,3-diylbis(4-aminobenzene)
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,1’-Propane-1,3-diylbis(4-nitrobenzene) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with pharmacological activity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,1’-Propane-1,3-diylbis(4-nitrobenzene) involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, depending on the specific target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’-Propane-1,3-diylbis(4-aminobenzene)
- 1,1’-Propane-1,3-diylbis(4-chlorobenzene)
- 1,1’-Propane-1,3-diylbis(4-methoxybenzene)
Uniqueness
1,1’-Propane-1,3-diylbis(4-nitrobenzene) is unique due to the presence of nitro groups, which impart distinct chemical reactivity and potential applications. The nitro groups make it a versatile compound for various chemical transformations and applications in different scientific fields.
Eigenschaften
CAS-Nummer |
10368-11-3 |
|---|---|
Molekularformel |
C15H14N2O4 |
Molekulargewicht |
286.28 g/mol |
IUPAC-Name |
1-nitro-4-[3-(4-nitrophenyl)propyl]benzene |
InChI |
InChI=1S/C15H14N2O4/c18-16(19)14-8-4-12(5-9-14)2-1-3-13-6-10-15(11-7-13)17(20)21/h4-11H,1-3H2 |
InChI-Schlüssel |
VAPDJRHKCKAAKT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CCCC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


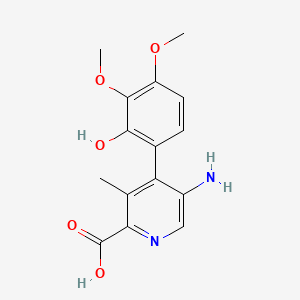

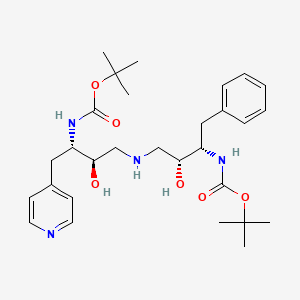
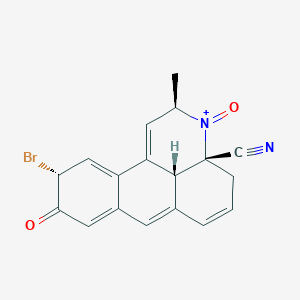
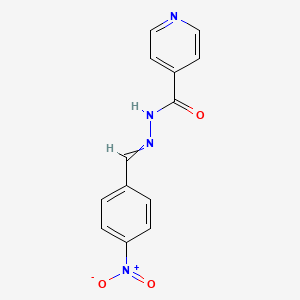
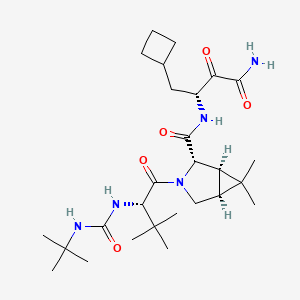
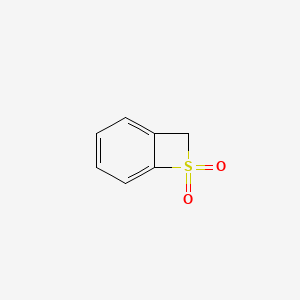

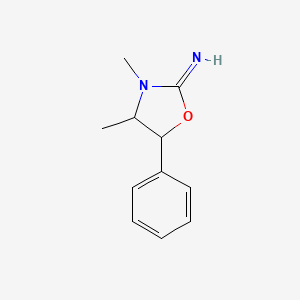
![[2,2-Dimethyl-5-(2-sulfinyl-1,3-dithiolan-4-yl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B12788201.png)

